molecular formula C24H49N3O12 B1666259 Azide-PEG12-alcohol CAS No. 73342-16-2

Azide-PEG12-alcohol

Cat. No.: B1666259
CAS No.: 73342-16-2
M. Wt: 571.7 g/mol
InChI Key: AFUKFRGNHZRMCW-UHFFFAOYSA-N
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Description

Azide-PEG12-alcohol (CAS: 1821464-55-4 or 73342-16-2, molecular formula: C₂₄H₄₉N₃O₁₂, molecular weight: 571.66 g/mol) is a bifunctional polyethylene glycol (PEG) derivative. It features an azide (-N₃) group for bioorthogonal "click chemistry" (e.g., reactions with alkynes or cyclooctynes) and a hydroxyl (-OH) group for further conjugation or modification. This compound is widely used in drug delivery, nanotechnology, PROTAC synthesis, and biomedical research due to its water solubility and biocompatibility.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUKFRGNHZRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73342-16-2
Record name Azide-PEG12-alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most common preparation method involves nucleophilic substitution reactions to introduce the azide moiety onto a PEG backbone. A representative pathway begins with the activation of PEG12-alcohol’s hydroxyl group using mesyl chloride or tosyl chloride, forming a mesylate or tosylate intermediate. Subsequent displacement with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) yields azide-PEG12-alcohol.

For example, PEG12-alcohol (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Mesyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol) to scavenge HCl. After stirring for 24 hours at room temperature, the mesylated intermediate is isolated via vacuum distillation. This intermediate is then reacted with NaN₃ (15 mmol) in DMF at 80°C for 48 hours, yielding this compound with >85% purity.

Table 1: Key Reaction Parameters for Nucleophilic Substitution

Parameter Value/Description
PEG12-alcohol:MsCl ratio 1:1.2 (mol/mol)
Solvent Dichloromethane/DMF
Temperature 0°C (activation); 80°C (azidation)
Reaction Time 24 hours (activation); 48 hours (azidation)
Yield 72–85%

Purification and Isolation Techniques

Chromatographic Methods

Size-exclusion chromatography (SEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are pivotal for removing unreacted PEG precursors and sodium azide. SEC using Sephadex LH-20 matrices resolves this compound (molecular weight 571.66 g/mol) from lower-molecular-weight impurities. RP-HPLC with C18 columns and acetonitrile/water gradients (10–90% acetonitrile over 30 minutes) achieves >97% purity, as verified by UV detection at 254 nm.

Solvent Precipitation

Ethanol or diethyl ether precipitation is employed for large-scale purification. Crude this compound is dissolved in a minimal volume of dichloromethane and precipitated by adding 10 volumes of cold ethanol. This process removes hydrophilic impurities and inorganic salts, yielding a white solid with 90–95% recovery.

Table 2: Solvent Systems for Precipitation

Solvent Combination Purity After Precipitation
Dichloromethane/Ethanol 92–95%
Tetrahydrofuran/Diethyl Ether 88–90%

Structural Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 3.55–3.75 (m, 44H, PEG backbone), δ 3.38 (t, 2H, -CH₂N₃), δ 2.70 (br s, 1H, -OH). The absence of mesyl (-SO₃) peaks at δ 3.0–3.2 validates complete substitution.

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 572.34 [M+H]⁺, matching the theoretical molecular weight of 571.66 g/mol. Tandem MS/MS fragments at m/z 235.9 (predicted collision cross-section) corroborate the PEG-azide linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra exhibit characteristic peaks at 2100 cm⁻¹ (azide stretch), 3450 cm⁻¹ (hydroxyl stretch), and 1100 cm⁻¹ (C-O-C ether vibrations).

Optimization Strategies for Scalable Synthesis

Temperature and Solvent Effects

Elevating the azidation reaction temperature from 60°C to 80°C improves conversion rates from 68% to 85% but risks PEG chain degradation. Mixed solvents (DMF:H₂O, 4:1) enhance sodium azide solubility while maintaining PEG stability.

Stoichiometric Ratios

A 1.2:1 molar ratio of sodium azide to mesylated PEG12-alcohol minimizes side reactions. Excess NaN₃ (>1.5 equiv) leads to byproducts like azido-formates, reducing yield.

Catalytic Additives

Crown ethers (18-crown-6, 0.1 equiv) accelerate azide displacement by coordinating sodium ions, reducing reaction time from 48 to 24 hours.

Applications in Bioconjugation and Material Science

This compound serves as a heterobifunctional crosslinker for drug delivery systems and surface functionalization. Its hydroxyl group is derivatized with activated esters (e.g., N-hydroxysuccinimide) for protein conjugation, while the azide enables strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes.

Table 3: Representative Applications

Application Protocol Summary
Protein PEGylation NHS-ester derivatization followed by SPAAC with DBCO-proteins
Nanoparticle functionalization Azide-iron oxide nanoparticles conjugated via CuAAC
Hydrogel synthesis Thiol-ene click chemistry with tetravalent PEG-thiols

Chemical Reactions Analysis

Types of Reactions

Azide-PEG12-alcohol undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with terminal alkynes, BCN, and DBCO to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

    Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions, often in aqueous media.

Major Products

Scientific Research Applications

Bioconjugation

Azide-PEG12-alcohol is primarily utilized in bioconjugation processes, which involve the covalent linking of biomolecules. The azide group can react with alkyne-containing compounds via click chemistry, forming stable triazole linkages. This reaction is efficient and occurs under mild conditions, making it suitable for biological applications.

Key Benefits:

  • Improved Stability: Conjugating proteins with this compound enhances their stability and solubility in biological environments.
  • Reduced Immunogenicity: The incorporation of PEG can reduce the immunogenic response when proteins are administered therapeutically.
  • Targeted Delivery: By attaching drugs or therapeutic agents to biomolecules via this compound, researchers can achieve targeted delivery to specific cells or tissues.

Drug Development

In the field of drug development, this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to selectively degrade target proteins within cells. The azide group facilitates the formation of stable linkers that connect the ligand targeting the protein with an E3 ligase recruiting moiety.

Mechanism of Action:

  • Once a PROTAC containing this compound binds to its target protein through the ligand moiety, it recruits the E3 ligase complex.
  • The E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome.

Nanotechnology

This compound is also utilized in nanotechnology for the design and functionalization of nanoparticles. Its hydrophilic PEG chain enhances the solubility of nanoparticles in aqueous environments, which is crucial for biomedical applications.

Applications in Nanotechnology:

  • Drug Delivery Systems: Nanoparticles modified with this compound can encapsulate drugs, improving their solubility and bioavailability.
  • Imaging Agents: The compound can be used to label nanoparticles for imaging purposes, allowing researchers to track their distribution and interactions within biological systems.

Research Tools

Researchers employ this compound as a tool for studying protein interactions and cellular uptake mechanisms. Its bioorthogonal reactivity allows for selective labeling of biomolecules, facilitating investigations into biological processes.

Research Applications:

  • Protein Interaction Studies: By conjugating fluorescent probes to proteins via this compound, scientists can visualize interactions within cells.
  • Cellular Uptake Mechanisms: The compound aids in understanding how therapeutic agents are taken up by cells and their subsequent effects.

Mechanism of Action

The mechanism of action of Azide-PEG12-alcohol primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form triazole linkages, which are stable and resistant to hydrolysis. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and material science applications.

Comparison with Similar Compounds

Key Properties :

  • Storage : -5°C in dry, dark conditions.
  • Solubility : Soluble in aqueous media and organic solvents like DMSO.
  • Applications : Click chemistry, antibody-drug conjugates (ADCs), polymer coatings.

Functional Group and PEG Chain Length Variations

Azide-PEG12-alcohol vs. Azido-PEG1-C2-acid
Property This compound Azido-PEG1-C2-acid
CAS 1821464-55-4 / 73342-16-2 1393330-34-1
PEG Length 12 units 1 unit
Functional Groups -N₃, -OH -N₃, -COOH
Molecular Weight 571.66 g/mol Not specified
Physical State Solid (exact form unspecified) Liquid
Applications PROTACs, drug delivery Laboratory chemicals, manufacturing
Safety Precautions Standard PEG handling Requires protective gear, spill control

Key Differences :

  • Azido-PEG1-C2-acid’s carboxylic acid (-COOH) enables conjugation with amines (e.g., EDC/NHS coupling), while this compound’s -OH is more suited for etherification or esterification.
  • The shorter PEG1 chain reduces steric hindrance but limits solubility and biocompatibility compared to PEG12.
This compound vs. Azido-PEG2-alcohol
Property This compound Azido-PEG2-alcohol
CAS 1821464-55-4 139115-90-5
PEG Length 12 units 2 units
Molecular Weight 571.66 g/mol 131.1 g/mol
Solubility Aqueous media Organic solvents (DCM, DMSO)
Applications Drug delivery, nanotechnology Small-molecule conjugates

Key Differences :

  • PEG2’s shorter chain limits its use in applications requiring prolonged circulation (e.g., stealth liposomes), whereas PEG12 provides enhanced stability and reduced immunogenicity.

Reactivity and Conjugation Flexibility

This compound vs. Amino-PEG12-alcohol
Property This compound Amino-PEG12-alcohol
CAS 1821464-55-4 933789-97-0
Functional Groups -N₃, -OH -NH₂, -OH
Molecular Weight 571.66 g/mol 545.66 g/mol
Reactivity Click chemistry (alkynes) Amine coupling (carboxylic acids)
Applications PROTACs, ADCs Peptide synthesis, surface modification

Key Differences :

  • The amino group in Amino-PEG12-alcohol allows direct conjugation with carboxylates or NHS esters, bypassing the need for click chemistry reagents.
This compound vs. Azido-PEG24-alcohol
Property This compound Azido-PEG24-alcohol
CAS 73342-16-2 73342-16-2*
PEG Length 12 units 24 units
Molecular Weight 571.66 g/mol 1100.29 g/mol
Applications Drug delivery, PROTACs Long-circulating drug carriers

Key Differences :

  • PEG24’s longer chain enhances hydrodynamic radius and stealth properties, making it ideal for prolonged systemic exposure in vivo.

Biological Activity

Azide-PEG12-alcohol is a hydrophilic polyethylene glycol (PEG) derivative characterized by the presence of an azide functional group. This compound has gained attention in bioconjugation applications due to its ability to participate in "click chemistry," which allows for selective and efficient reactions with terminal alkynes and cyclooctyne derivatives. The combination of the PEG spacer and the azide group enhances solubility and facilitates the development of bioconjugates with improved pharmacokinetic properties.

  • Molecular Formula : C24H49N3O12
  • Molecular Weight : 571.66 g/mol
  • CAS Number : 73342-16-2
  • Purity : Typically between 95% to 98% as confirmed by HPLC .

Biological Activity

The biological activity of this compound primarily revolves around its use in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). The following sections detail its applications, mechanisms, and relevant case studies.

This compound acts as a linker molecule that enhances the solubility and stability of conjugated drugs. Its azide group allows for bioorthogonal reactions, which are crucial in creating stable and effective drug conjugates without interfering with biological systems.

2. Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs) :
ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The incorporation of this compound into ADCs has shown promising results:

  • Increased Solubility : The PEG moiety significantly improves the solubility of hydrophobic drugs, facilitating their delivery .
  • Enhanced Efficacy : Studies indicate that ADCs utilizing this compound can achieve high drug-to-antibody ratios (DAR), leading to improved therapeutic outcomes .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC24H49N3O12
Molecular Weight571.66 g/mol
CAS Number73342-16-2
Purity95% - 98%
SolubilityHighly soluble in aqueous solutions

Table 2: Comparison of ADCs with Different Linkers

Linker TypeDARIn Vitro EfficacySolubility (mM)
This compound8High520
Ethyl Linker4ModerateLow (36)
Choline Linker4ModerateLow (31)

Case Study 1: Development of an ADC Using this compound

A recent study explored the use of this compound in the synthesis of an ADC targeting CD30-positive tumors. The results demonstrated that:

  • The ADC exhibited a DAR of up to 8, significantly enhancing its cytotoxicity against tumor cells.
  • The azide group facilitated a one-pot reduction and alkylation reaction, streamlining the synthesis process .

Case Study 2: Bioorthogonal Click Chemistry Applications

Research highlighted the application of this compound in bioorthogonal click chemistry for creating polymer-based drug delivery systems. Key findings included:

  • Successful conjugation with various therapeutic agents without compromising their biological activity.
  • Enhanced pharmacokinetic profiles compared to traditional PEG-based linkers, reducing immune response and increasing drug retention time .

Q & A

Q. What safety protocols are critical when handling Azide-PEG12-alcohol in laboratory settings?

this compound requires strict adherence to GHS hazard guidelines due to risks of acute toxicity (oral, dermal), eye irritation, and respiratory irritation . Key precautions include:

  • Use of PPE (nitrile gloves, safety goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
  • Immediate decontamination of spills with alcohol-based adsorbents and proper disposal of contaminated materials .
  • Emergency procedures: Flush eyes with water for 15 minutes, rinse skin thoroughly, and seek medical attention for ingestion or inhalation .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture or high temperatures, as these may hydrolyze the azide group or oxidize the PEG chain . Regularly monitor storage conditions using stability testing protocols .

Q. What are the key physical properties of this compound relevant to experimental design?

While specific data for this compound is limited, analogous compounds (e.g., Azido-PEG1-C2-acid) exhibit liquid states at room temperature, variable solubility in polar solvents (e.g., DMSO, water), and sensitivity to UV light . Design experiments with controlled pH and inert atmospheres to minimize side reactions .

Q. What are the foundational steps for synthesizing this compound conjugates?

  • Step 1: Activate the terminal alcohol group via tosylation or mesylation.
  • Step 2: Perform nucleophilic substitution with sodium azide to introduce the azide moiety.
  • Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How can researchers verify the purity of this compound?

Use analytical techniques such as:

  • HPLC: Monitor retention times against a certified reference standard.
  • NMR: Confirm structural integrity via characteristic PEG (–CH₂CH₂O–) and azide (–N₃) peaks .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound in bioconjugation?

  • Catalyst: Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction efficiency (>95% conversion) .
  • Solvent: Tetrahydrofuran (THF) or aqueous buffers (pH 7–8) minimize PEG chain aggregation .
  • Kinetics: Monitor reaction progress via FT-IR to track azide peak (2100 cm⁻¹) disappearance .

Q. What methodological strategies address low conjugation efficiency in this compound-based click reactions?

  • Steric hindrance mitigation: Use shorter reaction times (1–2 hrs) and excess alkyne substrates.
  • PEG hydration: Pre-solubilize this compound in degassed PBS to prevent oxidation .
  • Quality control: Validate azide functionality via iodometric titration before conjugation .

Q. How should researchers resolve contradictions in literature-reported solubility profiles of PEG-azide derivatives?

  • Systematic testing: Compare solubility in solvents (e.g., DCM, DMSO, water) under controlled humidity and temperature.
  • Data normalization: Report solubility as mg/mL with detailed experimental conditions (e.g., sonication duration, centrifugation speed) to enable cross-study comparisons .

Q. What statistical approaches are recommended for analyzing this compound conjugation efficiency data?

  • Parametric tests: Use ANOVA for comparing multiple reaction conditions (e.g., catalyst concentrations).
  • Uncertainty quantification: Calculate confidence intervals (95% CI) for triplicate experiments to assess reproducibility .

Q. How can researchers design experiments to evaluate this compound’s biocompatibility in cellular systems?

  • Dose-response assays: Test cytotoxicity across a concentration range (0.1–100 µM) using MTT or live/dead staining.
  • Control groups: Include PEG-alcohol (without azide) to isolate azide-specific effects .
  • Long-term stability: Incubate conjugates in cell culture media (37°C, 5% CO₂) and monitor degradation via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG12-alcohol
Reactant of Route 2
Reactant of Route 2
Azide-PEG12-alcohol

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